PERK Enzymatic IC₅₀ Comparison: Target Compound vs. GSK2606414
The target compound displays an enzymatic IC₅₀ of 9 nM against human His‑tagged PERK in a TR‑FRET eIF2α phosphorylation assay [1]. In a cross‑study comparable TR‑FRET format, the first‑generation PERK inhibitor GSK2606414 (GSK'414) reports an IC₅₀ of 0.4‑3 nM, but its poor solubility (clogP > 5) and profound in‑vivo toxicity limit its chronic use profile [2]. The 2‑methoxyethyl side‑chain of the target compound lowers predicted lipophilicity (clogP ≈ 2.8‑3.2) while retaining single‑digit nanomolar potency, offering a balanced potency‑solubility profile that can be advantageous for cellular and in‑vivo UPR studies [2][3].
| Evidence Dimension | PERK enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9 nM (TR‑FRET, His‑PERK) |
| Comparator Or Baseline | GSK2606414 IC₅₀ 0.4‑3 nM (TR‑FRET) |
| Quantified Difference | 3‑8 fold lower potency vs. GSK'414, but ~10‑fold lower clogP (predicted) |
| Conditions | Human His‑PERK; eIF2α phosphorylation TR‑FRET |
Why This Matters
For in‑vivo UPR models where sustained dosing is required, a balanced potency‑solubility profile reduces the risk of formulation‑driven toxicity that limits GSK2606414.
- [1] BindingDB entry BDBM50570943 (CHEMBL4870495). IC50 9 nM for human His‑tagged PERK (TR‑FRET). View Source
- [2] Atkins, C. et al. Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Res. 73, 1993‑2002 (2013). View Source
- [3] Nerviano Medical Sciences S.R.L. N-(substituted-phenyl)-sulfonamide derivatives as kinase inhibitors. Patent WO2020/099999 A1, 2020. View Source
